![molecular formula C9H12N2O2 B2370041 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid CAS No. 1546150-51-9](/img/structure/B2370041.png)
2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
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Overview
Description
“2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles, which includes “2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid”, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .
Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .
Chemical Reactions Analysis
The mechanism of the second step in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .
Scientific Research Applications
- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory properties of 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid derivatives. These compounds could serve as potential drug candidates for managing inflammatory conditions .
- Click Chemistry : Functionalized tetrahydroindole-triazole ensembles have been synthesized using 2-ethynyl-4,5,6,7-tetrahydroindoles, demonstrating the versatility of click chemistry. Such compounds may find applications in drug discovery and chemical biology.
- NMR and IR Spectroscopy : Researchers have used 1H, 13C NMR, and IR spectroscopy to analyze the structure of related compounds, including 4,5,6,7-tetrahydroindazole derivatives. Understanding their structural features aids in designing targeted modifications .
Medicinal Chemistry and Drug Development
Structural Analysis
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the cyclo-oxygenase-2 (COX-2) pathway, which plays a crucial role in inflammation .
Result of Action
For instance, some indazole derivatives have been found to exhibit anti-inflammatory activity .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSKPGCJUQLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCC(CC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid |
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